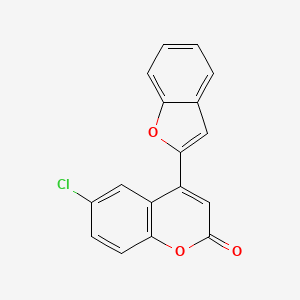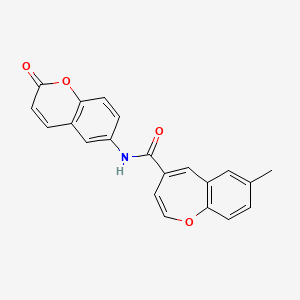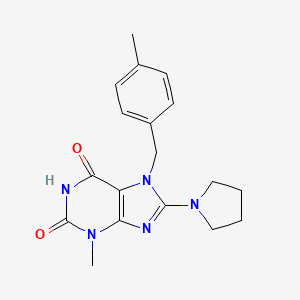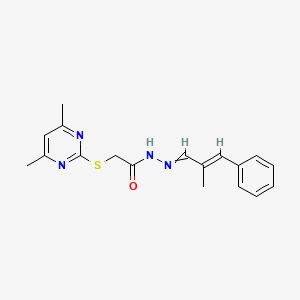
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an acetyl group, a tetrahydroquinoline group, a methoxy group, and a benzenesulfonamide group . These groups could potentially interact in various ways, affecting the overall properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
A foundational aspect of research involving N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its synthesis and characterization. Studies such as those by Arcadi et al. (2022) have focused on the synthesis of related compounds, showcasing methodologies that could be applicable to the synthesis of this compound. These methods involve sequential reactions or one-pot syntheses that offer efficient pathways to such complex molecules, highlighting the synthetic accessibility of similar compounds (Arcadi et al., 2022).
Enzyme Inhibition Studies
Research on compounds structurally related to this compound often explores their potential as enzyme inhibitors, which could have therapeutic implications. For example, studies by Abbasi et al. (2018) have demonstrated that sulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase, an enzyme relevant in neurological disorders. Such research indicates the potential of this compound derivatives in the development of novel therapeutic agents (Abbasi et al., 2018).
Antimicrobial and Antitumor Activities
Compounds similar to this compound have been evaluated for their antimicrobial and antitumor properties. Vanparia et al. (2010) synthesized novel benzenesulfonamide derivatives and assessed their antimicrobial efficacy, suggesting the potential of related compounds in combating microbial infections. Similarly, research on methoxy-8H-dibenzo[a,g]isoquinolin-8-ones by Weimar et al. (1991) investigated the antitumor activity of these compounds, providing insights into their possible use in cancer therapy (Vanparia et al., 2010); (Weimar et al., 1991).
Catalytic Applications
Research into the catalytic applications of related compounds has revealed their potential in facilitating chemical reactions. For instance, Chaitanya et al. (2013) explored the rhodium-catalyzed cyanation of C-H bonds, a process that could be relevant to the functionalization of compounds similar to this compound, thereby expanding their utility in organic synthesis (Chaitanya et al., 2013).
Mécanisme D'action
The mechanism of action of this compound would depend on its biological activity. Tetrahydroquinoline derivatives are known to have various biological activities, so this compound could potentially interact with various biological targets.
Orientations Futures
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-9-18(25-3)19(11-13)26(23,24)20-16-7-8-17-15(12-16)5-4-10-21(17)14(2)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQWNWZUWDGNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2882147.png)
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)

![methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2882151.png)


![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)


![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)
![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)

